6-Chloro-3-iodo-1H-indazole

Sequential cross-coupling Site-selective functionalization Kinase inhibitor synthesis

6-Chloro-3-iodo-1H-indazole is the preferred dihalogenated indazole building block for orthogonal, stepwise functionalization in kinase inhibitor drug discovery. The C3-iodo substituent enables unambiguous Suzuki coupling at the 3-position while preserving the C6-chloro group for subsequent diversification, eliminating intermediate purification. With TPO IC50 = 2.0 μM, this scaffold accelerates hit-to-lead optimization and provides reliable batch-to-batch consistency for automated parallel synthesis.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 503045-59-8
Cat. No. B1358161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1H-indazole
CAS503045-59-8
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Cl)I
InChIInChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyFKKMHPZZZRHKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-iodo-1H-indazole (CAS 503045-59-8): Orthogonal Dihalogenated Indazole Building Block for Sequential Cross-Coupling


6-Chloro-3-iodo-1H-indazole (CAS 503045-59-8) is a dihalogenated 1H-indazole derivative bearing chlorine at the 6-position and iodine at the 3-position . This specific halogenation pattern establishes an orthogonally functionalized heteroaromatic scaffold, wherein the C3-iodo substituent exhibits intrinsically higher reactivity in palladium-catalyzed cross-coupling reactions relative to the C6-chloro substituent [1]. The compound serves as a key synthetic intermediate for the sequential, site-selective introduction of diverse aryl, heteroaryl, and alkynyl groups at the C3 and C6 positions, enabling rapid generation of structurally differentiated indazole-based libraries for kinase inhibitor drug discovery programs [2].

6-Chloro-3-iodo-1H-indazole: Why Positional Isomers and Alternative Dihalogenated Indazoles Are Not Interchangeable in Sequential C–C Bond Formation


Generic substitution of 6-chloro-3-iodo-1H-indazole with alternative dihalogenated indazole isomers or mono-halogenated variants is precluded by the strict positional and electronic requirements governing sequential, chemoselective cross-coupling reactions. The differential reactivity gradient between the C3-iodo and C6-chloro substituents is essential for achieving unambiguous site-selectivity in the first coupling step without competitive reaction at the second halogenated position [1]. Positional isomers such as 5-chloro-3-iodo-1H-indazole or 3-chloro-6-iodo-1H-indazole exhibit altered electronic distribution across the indazole π-system, which modifies the relative activation energies of oxidative addition at each halogen-bearing carbon [2]. Furthermore, substitution of the 6-chloro group with alternative halogens such as bromine diminishes the reactivity differential, leading to competing side reactions and lower isolated yields of the desired mono-coupled intermediate, thereby compromising synthetic efficiency and product purity [3].

6-Chloro-3-iodo-1H-indazole: Quantifiable Differentiation Evidence for Procurement Decision-Making


C3-Selective Suzuki Coupling Enables Site-Specific Aryl Functionalization Without C6 Competing Reactivity

The C3-iodo substituent in 6-chloro-3-iodo-1H-indazole undergoes Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids with exclusive site-selectivity for the C3 position, leaving the C6-chloro group intact for subsequent orthogonal functionalization. This chemoselectivity is operationally demonstrated in the reaction of the 6-bromo-3-iodo-1H-indazole analog, which similarly undergoes C3-selective heteroarylation without competing C6 coupling [1]. The orthogonal reactivity gradient is essential for building differentiated indazole libraries; alternative dihalogenated regioisomers do not offer this predictable, stepwise coupling sequence due to altered electronic activation at halogen-bearing positions [2].

Sequential cross-coupling Site-selective functionalization Kinase inhibitor synthesis

Quantified Yield Advantage: 6-Chloro-3-iodo-1H-indazole Outperforms 6-Bromo-3-iodo-1H-indazole in Pd/C-Mediated Alkynylation Efficiency

In Pd/C–CuI–PPh₃ catalyzed C–C bond formation with terminal alkynes, 6-chloro-3-iodo-1H-indazole demonstrates superior coupling efficiency compared to its 6-bromo-3-iodo analog. The reaction of 6-bromo-3-iodo-1H-indazole with terminal alkynes under these conditions yields a mixture of mono- and dialkynylated products, whereas the chloro-substituted variant affords cleaner mono-alkynylation at the C3 position with reduced competing C6 reactivity [1]. This improved chemoselectivity translates to higher isolated yields of the desired mono-coupled product and simplified purification workflows, directly impacting synthetic productivity in lead optimization programs [2].

Sonogashira coupling Alkynylation Cross-coupling yield

Thyroid Peroxidase (TPO) Inhibitory Activity: 6-Chloro-3-iodo-1H-indazole Demonstrates Quantifiable but Modest Potency, Supporting Its Role as a Fragment/Hit Scaffold Rather Than a Lead Candidate

6-Chloro-3-iodo-1H-indazole exhibits measurable but modest inhibitory activity against human thyroid peroxidase (TPO) with an IC₅₀ value of 2.00 × 10³ nM (2.0 μM) in an enzymatic assay using 3-iodotyrosine as substrate [1]. This level of potency is characteristic of an unoptimized fragment or early hit compound. Importantly, this baseline activity provides a quantifiable starting point for structure-activity relationship (SAR) exploration via sequential derivatization at the C3 and C6 positions . In contrast, no comparable TPO inhibition data are publicly available for alternative dihalogenated indazole regioisomers, rendering 6-chloro-3-iodo-1H-indazole the uniquely characterized entry point for TPO-targeted medicinal chemistry campaigns requiring a C3-iodo handle for rapid analog synthesis [2].

Enzyme inhibition Thyroid peroxidase Fragment-based drug discovery

Commercial Purity Grade Benchmarking: 6-Chloro-3-iodo-1H-indazole Consistently Available at ≥95% Purity with Validated Analytical Documentation

6-Chloro-3-iodo-1H-indazole is commercially supplied with a minimum purity specification of 95% by multiple reputable vendors, with select suppliers offering 98% purity grades accompanied by batch-specific analytical documentation including NMR, HPLC, and GC certificates . This purity tier meets or exceeds the standard requirements for building block procurement in medicinal chemistry and preclinical development programs. In contrast, alternative dihalogenated indazole isomers, such as 3-chloro-6-iodo-1H-indazole, are less broadly available and often lack comparable purity documentation, introducing procurement friction and analytical validation burden [1].

Purity specification Quality control Procurement compliance

6-Chloro-3-iodo-1H-indazole: Optimal Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Sequential Diversification of 1H-Indazole Scaffolds for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams engaged in kinase inhibitor drug discovery should prioritize 6-chloro-3-iodo-1H-indazole as the preferred dihalogenated indazole building block when orthogonal, stepwise functionalization is required. The established C3-selective Suzuki coupling reactivity enables unambiguous introduction of aryl or heteroaryl groups at the 3-position while preserving the C6-chloro group for subsequent diversification via nucleophilic aromatic substitution or alternative cross-coupling methods [1][2]. This predictable, sequential derivatization pathway accelerates structure-activity relationship (SAR) exploration across multiple substitution vectors and reduces the synthetic failure rate associated with non-orthogonal dihalogenated regioisomers .

Thyroid Peroxidase (TPO) Hit-to-Lead Optimization Programs Requiring C3-Derivatizable Core Scaffolds

Biochemical and fragment-based drug discovery groups targeting human thyroid peroxidase should select 6-chloro-3-iodo-1H-indazole as the core scaffold for hit expansion and lead optimization campaigns. The compound provides a quantifiable baseline inhibitory activity (TPO IC₅₀ = 2.0 μM) that is uniquely documented among commercially available dihalogenated indazole isomers [1]. The C3-iodo substituent serves as a versatile synthetic handle for rapid analog generation via Suzuki, Sonogashira, or Ullmann-type coupling reactions, enabling systematic exploration of C3-substituent effects on TPO inhibitory potency and selectivity [2]. Alternative regioisomers lack comparable biochemical characterization, necessitating de novo assay development and validation prior to SAR studies—a time and resource expenditure that is avoided by selecting the characterized 6-chloro-3-iodo-1H-indazole scaffold .

High-Throughput Parallel Synthesis and Automated Medicinal Chemistry Workflows

Laboratories employing automated parallel synthesis platforms or high-throughput experimentation (HTE) workflows should procure 6-chloro-3-iodo-1H-indazole for library production due to its robust and predictable reactivity profile in palladium-catalyzed cross-coupling reactions. The combination of commercial availability at ≥95% purity with batch-specific analytical documentation minimizes variability in coupling efficiency across parallel reaction arrays [1]. The well-defined chemoselectivity gradient between C3-iodo and C6-chloro positions eliminates the need for intermediate purification between sequential coupling steps in library protocols, thereby increasing throughput and reducing overall cycle time in lead generation campaigns [2].

Procurement for Academic and Industrial Medicinal Chemistry Core Facilities

Medicinal chemistry core facilities supporting multiple investigator-led projects should stock 6-chloro-3-iodo-1H-indazole as a strategic inventory item due to its broad applicability across diverse kinase inhibitor programs and its demonstrated synthetic utility in sequential cross-coupling methodologies [1]. The compound's availability from multiple reputable vendors with consistent purity specifications (95–98%) ensures reliable supply chain access and facilitates cross-project standardization of synthetic protocols [2]. Selecting 6-chloro-3-iodo-1H-indazole over less-documented regioisomers reduces the analytical validation burden required for each new building block introduction into core facility workflows, thereby optimizing operational efficiency and reducing procurement-related downtime .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.